molecular formula C20H21N5O B7060192 3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole

3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole

Cat. No.: B7060192
M. Wt: 347.4 g/mol
InChI Key: SGEXAIFTFFFILR-UHFFFAOYSA-N
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Description

3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole is a complex heterocyclic compound that features a unique combination of pyrazole, pyrazine, and pyrano-pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the pyrazine ring: This involves the condensation of diamines with 1,2-dicarbonyl compounds.

    Assembly of the pyrano-pyrrole ring system: This step often requires cyclization reactions involving aldehydes and amines in the presence of catalysts such as Lewis acids.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings, often using halogenated derivatives and nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures .

Scientific Research Applications

3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antitumor activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis. The compound may also interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole include:

    Pyrrolopyrazine derivatives: These compounds share the pyrrole and pyrazine rings and exhibit similar biological activities.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

    Triazole derivatives: These compounds contain a triazole ring and are used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific ring system and the combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-phenyl-1-(6-pyrazol-1-ylpyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-2-5-15(6-3-1)16-13-24(18-7-10-26-14-17(16)18)19-11-21-12-20(23-19)25-9-4-8-22-25/h1-6,8-9,11-12,16-18H,7,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEXAIFTFFFILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1N(CC2C3=CC=CC=C3)C4=NC(=CN=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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